molecular formula C5H6N2S B2922345 2-(Methylthio)pyrimidine CAS No. 823-09-6

2-(Methylthio)pyrimidine

Cat. No.: B2922345
CAS No.: 823-09-6
M. Wt: 126.18
InChI Key: FOEMIZSFFWGXHX-UHFFFAOYSA-N
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Description

2-(Methylthio)pyrimidine is a heterocyclic aromatic compound containing a pyrimidine ring substituted with a methylthio group at the second position. Pyrimidine derivatives are widely recognized for their significant biological and pharmacological activities, making them valuable in various scientific and industrial applications .

Mechanism of Action

Target of Action

2-(Methylthio)pyrimidine is a derivative of pyrimidines, which are aromatic heterocyclic compounds known to display a range of pharmacological effects . The primary targets of this compound are certain vital inflammatory mediators, including prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .

Mode of Action

The anti-inflammatory effects of this compound are attributed to its inhibitory response against the expression and activities of these inflammatory mediators . By inhibiting these mediators, this compound can potentially reduce inflammation and its associated symptoms.

Biochemical Pathways

The biochemical pathways affected by this compound are those involved in the inflammatory response. The compound’s inhibitory action on key inflammatory mediators can disrupt the normal progression of these pathways, leading to a reduction in inflammation .

Pharmacokinetics

It has been suggested that the compound may act as a prodrug, undergoing rapid hydrolysis in vivo to form a more stable nucleoside metabolite . This metabolite, rather than this compound itself, may be responsible for the observed pharmacological effects .

Result of Action

The result of this compound’s action is a reduction in inflammation. By inhibiting key inflammatory mediators, the compound can potentially alleviate symptoms associated with inflammatory conditions .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, exposure to moist air or water could potentially affect the stability of the compound . Additionally, the compound’s efficacy may be influenced by factors such as the presence of other drugs or substances, the physiological state of the individual, and the specific characteristics of the inflammatory condition being treated.

Safety and Hazards

Safety data sheets suggest that 2-(Methylthio)pyrimidine may cause skin irritation and serious eye irritation . It is harmful if swallowed, in contact with skin, or if inhaled . It is recommended to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes .

Future Directions

Pyrimidines, including 2-(Methylthio)pyrimidine, continue to attract great interest in the field of organic synthesis due to their various chemical and biological applications . Future research may focus on the development of new pyrimidines as anti-inflammatory agents .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 2-(Methylthio)pyrimidine involves the reaction of 2-thiouracil with methyl iodide in the presence of sodium hydroxide as a catalyst. This reaction typically requires reflux conditions for about 24 hours and yields approximately 82% . Another method involves the use of dimethyl-N-cyanoimidodithiocarbonate with hydrazinopyridine carboxylic acid as starting reactants .

Industrial Production Methods

Industrial production of this compound often involves scalable and cost-effective synthetic routes. For example, the synthesis of Palbociclib, a small molecule CDK inhibitor, starts from 2-(Methylthio)pyrimidin-4-(3H)-one and involves multiple steps including nucleophilic substitution, bromination, and oxidation .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-(Methylthio)pyrimidine include:

Uniqueness

This compound is unique due to its versatile reactivity and ability to serve as a precursor for a wide range of biologically active compounds. Its methylthio group provides a site for various chemical modifications, enhancing its utility in synthetic and medicinal chemistry .

Properties

IUPAC Name

2-methylsulfanylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N2S/c1-8-5-6-3-2-4-7-5/h2-4H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOEMIZSFFWGXHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC=CC=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80878784
Record name PYRIMIDINE, 2-(METHYLTHIO)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80878784
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

126.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

823-09-6
Record name 2-(Methylthio)pyrimidine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000823096
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name PYRIMIDINE, 2-(METHYLTHIO)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80878784
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Customer
Q & A

Q1: What is the molecular formula and weight of 2-(methylthio)pyrimidine?

A1: The molecular formula of this compound is C5H6N2S, and its molecular weight is 126.18 g/mol.

Q2: What spectroscopic data is available to characterize this compound and its derivatives?

A2: Researchers frequently utilize a combination of spectroscopic techniques to characterize these compounds. These include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Both 1H NMR and 13C NMR are employed to determine the structure and purity of the synthesized compounds. [, , , ]
  • Infrared (IR) Spectroscopy: IR spectroscopy provides information about the functional groups present in the molecule. [, , , ]
  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) helps confirm the molecular weight and formula of the synthesized compounds. [, ]

Q3: Can you describe a common synthetic route to this compound derivatives?

A3: A prevalent approach involves reacting S-methylisothiourea sulfate with various β-diketones, leading to the formation of the desired this compound derivatives. [, , ]

Q4: How can 4,6-dichloro-2-(methylthio)pyrimidine be utilized as a starting material in the synthesis of other pyrimidine derivatives?

A4: This compound serves as a versatile building block. For example, it can be transformed into 4,6-dimethoxy-2-(methylthio)pyrimidine, a key intermediate, through sequential reactions with sodium ethoxide and then with sodium methoxide. [, ]

Q5: How can the methylthio group in this compound derivatives be manipulated for further derivatization?

A5: The methylthio group offers a handle for diverse modifications. For instance, it can be oxidized to the corresponding sulfone, which can then be displaced by cyanide ions to introduce a nitrile group at the 2-position of the pyrimidine ring. [, ]

Q6: Can you elaborate on the reactivity of 2-(methylthio)pyrimidines in palladium-catalyzed cross-coupling reactions?

A6: Research indicates that 2-(methylthio)pyrimidines demonstrate notable reactivity in palladium-catalyzed cross-coupling reactions with benzylzinc reagents. Interestingly, the regioselectivity observed in these reactions is contrary to that seen with analogous 2,4-dichloropyrimidines. []

Q7: What role does 4,6-dichloro-2-(methylthio)pyrimidine play in organometallic chemistry?

A7: It serves as a ligand in organometallic complexes. For instance, it can form a bimetallic complex with (η5-cyclopentadienyl)dicarbonyliron (Fp). This complex showcases the ability of 4,6-dichloro-2-(methylthio)pyrimidine to bridge two metal centers. []

Q8: What are the potential biological activities of this compound derivatives?

A8: Studies have investigated various biological activities, including:* Fungicidal Activity: Several derivatives show promising antifungal activity against plant pathogens like Sclerotinia sclerotiorum. [, ]* Analgesic and Anti-inflammatory Activity: Some hydrazine derivatives incorporating the this compound scaffold exhibit analgesic and anti-inflammatory properties in animal models. []* Anticancer Activity: Certain this compound-5-carbonitrile derivatives display potent cytotoxic activity against cancer cell lines (e.g., MCF-7, K562). Mechanistic studies suggest that these compounds may induce apoptosis through inhibition of the PI3K/AKT signaling pathway. []

Q9: How does the structure of this compound derivatives influence their fungicidal activity?

A9: The presence of specific substituents on the pyrimidine ring and the nature of the N-linked aromatic moieties can significantly impact fungicidal activity. For example, the introduction of electron-withdrawing groups like trifluoromethyl on the phenyl ring can enhance activity. [, ]

Q10: Have any this compound derivatives shown potential as succinate dehydrogenase inhibitors?

A10: Yes, research suggests that certain N-[2-((substitutedphenyl)amino)pyridin-3-yl]-4-methyl-2-(methylthio)pyrimidine-5-carboxamides exhibit potent fungicidal activity, potentially through inhibition of succinate dehydrogenase (SDH). Molecular docking studies support this mechanism by demonstrating interactions between these compounds and the SDH enzyme. []

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